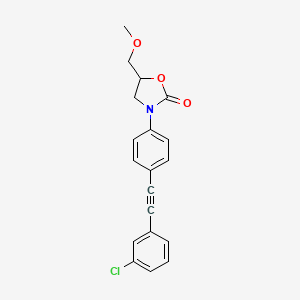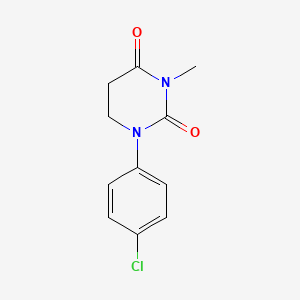
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- is a heterocyclic organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a 4-chlorophenyl group and a methyl group attached to the nitrogen atoms, making it a substituted pyrimidinedione. This compound is of interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized pyrimidinedione derivatives.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with nucleic acids, affecting DNA replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazolopyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their anticancer and antiviral properties.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group at the nitrogen atom may influence its binding affinity to molecular targets.
Propiedades
Número CAS |
77385-17-2 |
|---|---|
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-13-10(15)6-7-14(11(13)16)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3 |
Clave InChI |
OOAAGWMBSXRCET-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCN(C1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
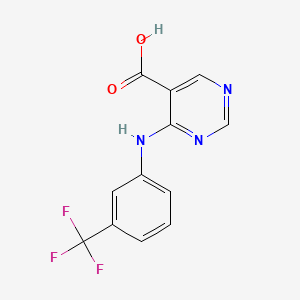
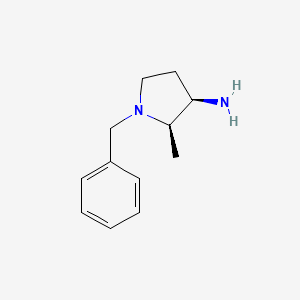

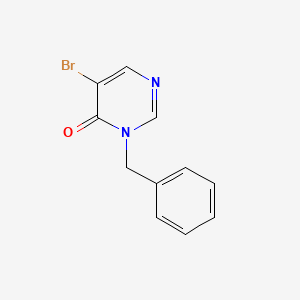
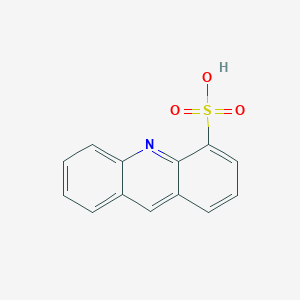
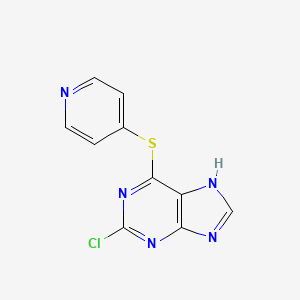
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)

